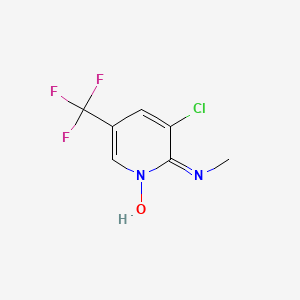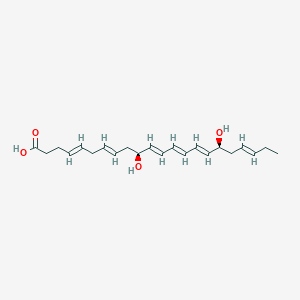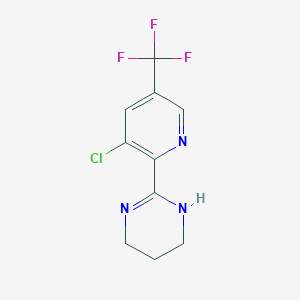
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of a class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves multi-step organic reactions. These steps may include:
Formation of the Carbon Chain: Using methods such as Wittig reactions or olefin metathesis to construct the long carbon chain with the desired double bond configuration.
Introduction of Hydroxyl Groups: Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
Purification: Utilizing chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological approaches, including microbial fermentation or enzymatic synthesis, to achieve high yields and specificity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated fatty acids.
科学的研究の応用
Chemistry
In chemistry, (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is studied for its unique structural properties and reactivity, which can provide insights into reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound may play a role in cellular signaling pathways, membrane structure, and function, or as a precursor to bioactive molecules.
Medicine
In medicine, polyunsaturated fatty acids and their derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry
Industrially, such compounds can be used in the formulation of nutritional supplements, pharmaceuticals, and cosmetic products.
作用機序
The mechanism of action of (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and development.
Arachidonic Acid: A precursor to various signaling molecules involved in inflammation.
Uniqueness
What sets (4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid apart is its specific configuration of double bonds and hydroxyl groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C22H32O5 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(4E,7S,8E,10E,12E,14E,16R,17S,19E)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,11-8+,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChIキー |
IKFAUGXNBOBQDM-WDQYFZODSA-N |
異性体SMILES |
CC/C=C/C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/[C@H](C/C=C/CCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)
![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)




![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)





